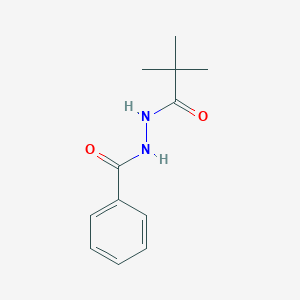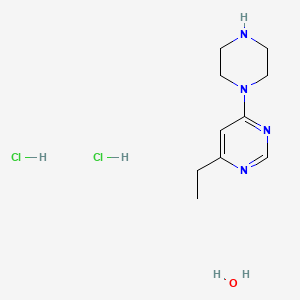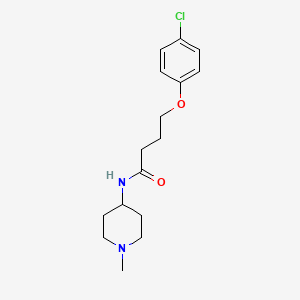![molecular formula C19H30N2O4S B5907002 N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as JNJ-31020028, is a novel and potent selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by heat, protons, and a variety of endogenous and exogenous ligands. It is widely expressed in sensory neurons and plays a critical role in nociception, inflammation, and other physiological processes. JNJ-31020028 has been extensively studied as a tool compound to investigate the function and pharmacology of TRPV1, as well as a potential therapeutic agent for pain and other disorders.
Mecanismo De Acción
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a selective antagonist of TRPV1, which means it blocks the channel's function without affecting other ion channels or receptors. TRPV1 is a tetrameric protein that consists of four subunits, each of which contains six transmembrane domains and a pore-forming loop. This compound binds to a specific site on the outer surface of the channel, which prevents the activation of TRPV1 by various stimuli. The exact mechanism of how this compound blocks TRPV1 is still under investigation, but it is believed to involve the stabilization of a closed conformation of the channel or the disruption of the interaction between the channel and its ligands.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, which are mainly related to the inhibition of TRPV1. In vitro studies have shown that this compound blocks the influx of calcium ions into cells that express TRPV1 and reduces the release of inflammatory mediators, such as substance P and calcitonin gene-related peptide. In vivo studies have shown that this compound reduces thermal hyperalgesia and mechanical allodynia in animal models of pain, inflammation, and other disorders. This compound has also been shown to reduce the frequency and duration of bladder contractions in animal models of overactive bladder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for TRPV1, which allows for the specific inhibition of this channel without affecting other ion channels or receptors. Another advantage is its availability as a tool compound, which allows for the investigation of the function and pharmacology of TRPV1 in various experimental settings. One limitation is its relatively low solubility in water, which requires the use of organic solvents for its preparation and administration. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide and TRPV1. One direction is the investigation of the role of TRPV1 in various physiological processes, such as thermoregulation, metabolism, and immunity. Another direction is the development of more potent and selective TRPV1 antagonists for the treatment of pain and other disorders. A third direction is the exploration of the potential of TRPV1 as a drug target for the treatment of cancer, diabetes, and other diseases. Overall, this compound and TRPV1 continue to be important subjects of scientific research and drug discovery.
Métodos De Síntesis
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide was first reported by Johnson & Johnson Pharmaceutical Research and Development in 2009. The synthesis method involves the reaction of 3-isopropoxyphenylboronic acid with 3-bromo-1-propanol, followed by the coupling of the resulting alcohol with 4-piperidinecarboxylic acid and the introduction of a methylsulfonyl group using methylsulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been widely used in scientific research to investigate the function and pharmacology of TRPV1. It has been shown to block the activation of TRPV1 by capsaicin, heat, and acid in various in vitro and in vivo models. This compound has also been used to study the role of TRPV1 in pain, inflammation, and other physiological processes. For example, this compound has been shown to reduce thermal hyperalgesia and mechanical allodynia in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. This compound has also been studied as a potential therapeutic agent for other disorders, such as migraine, itch, and overactive bladder.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[3-(3-propan-2-yloxyphenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-15(2)25-18-8-4-6-16(14-18)7-5-11-20-19(22)17-9-12-21(13-10-17)26(3,23)24/h4,6,8,14-15,17H,5,7,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJAOXUHGMGCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5906941.png)
![3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B5906943.png)

![ethyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5906962.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)
![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)

![N-(3,4-dimethylphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5906988.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5906989.png)
![N,N-dimethyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5906995.png)

